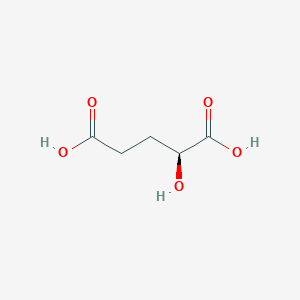

L-2-Hydroxyglutaric acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXBTNAVRSUOJR-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901020882 | |

| Record name | (2S)-2-Hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901020882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13095-48-2 | |

| Record name | L-2-Hydroxyglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13095-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyglutaric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901020882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYGLUTARIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z2F3DYB8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of L-2-Hydroxyglutaric Aciduria: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-hydroxyglutaric aciduria (L-2-HGA) is a rare, autosomal recessive neurometabolic disorder characterized by the accumulation of L-2-hydroxyglutaric acid in bodily fluids. This accumulation leads to progressive neurodegeneration, typically presenting in early childhood with developmental delay, cerebellar ataxia, and seizures. This technical guide provides a comprehensive overview of the discovery, diagnosis, and underlying molecular mechanisms of L-2-HGA, with a focus on the key experimental findings and methodologies that have shaped our understanding of this disease.

The Initial Discovery

L-2-hydroxyglutaric aciduria was first described in 1980 by Duran and colleagues.[1][2][3] Their seminal work detailed the case of a young boy with psychomotor retardation who was found to have elevated levels of a previously unidentified organic acid in his urine. This compound was subsequently identified as L-2-hydroxyglutaric acid.[1] Coincidentally, the D-enantiomer of this acid, D-2-hydroxyglutaric acid, was described in the same year by Chalmers and colleagues in a patient with a distinct clinical presentation, establishing the existence of two separate stereoisomeric forms of 2-hydroxyglutaric aciduria. A third, combined form of D,L-2-hydroxyglutaric aciduria was later identified.

Biochemical Hallmarks

The definitive biochemical feature of L-2-HGA is the significant elevation of L-2-hydroxyglutaric acid in urine, cerebrospinal fluid (CSF), and, to a lesser extent, plasma.[4] The accumulation of this metabolite is the direct consequence of a deficiency in the enzyme L-2-hydroxyglutarate dehydrogenase.

Table 1: L-2-Hydroxyglutarate Levels in L-2-HGA Patients

| Biological Fluid | Patient Cohort Range | Normal Range | Reference |

| Urine | 3.3 - 7.6 mmol/L | Not typically detected | Duran et al., 1980 |

| 146 (60-1460) nmol/mol creatinine | < 10 nmol/mol creatinine | Clinical, Neuroimaging, and Genetic Features of the Patients with L-2-Hydroxyglutaric Aciduria | |

| CSF | Significantly elevated | Not typically detected | Clinical, Neuroimaging, and Genetic Features of the Patients with L-2-Hydroxyglutaric Aciduria |

| Plasma | Elevated | Not typically detected | Clinical, Neuroimaging, and Genetic Features of the Patients with L-2-Hydroxyglutaric Aciduria |

Genetic Basis

The genetic cause of L-2-HGA was elucidated in 2004 by two independent research groups led by Topçu and Rzem. Through homozygosity mapping in consanguineous families, they identified mutations in the L2HGDH gene, located on chromosome 14q22.1, as the underlying cause of the disease. The L2HGDH gene encodes the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase. To date, over 70 mutations in the L2HGDH gene have been identified in patients with L-2-HGA.

Table 2: Common Mutations in the L2HGDH Gene

| Mutation | Type | Population | Frequency | Reference |

| c.529delC | Frameshift | Portuguese | 40% of mutant alleles | Novel L2HGDH Mutations in 21 Patients With L-2-hydroxyglutaric Aciduria of Portuguese Origin |

| c.208C>T (p.Arg70X) | Nonsense | Portuguese | 23% of mutant alleles | Novel L2HGDH Mutations in 21 Patients With L-2-hydroxyglutaric Aciduria of Portuguese Origin |

| c.293A>G (p.His98Arg) | Missense | Portuguese | 13% of mutant alleles | Novel L2HGDH Mutations in 21 Patients With L-2-hydroxyglutaric Aciduria of Portuguese Origin |

| c.164G>A (p.Gly55Asp) | Missense | Turkish | Common | From Shadows to Diagnosis: Unraveling L-2 Hydroxyglutaric Aciduria in Adulthood |

| c.1115delT (p.Met372fs) | Frameshift | Turkish | Common | From Shadows to Diagnosis: Unraveling L-2 Hydroxyglutaric Aciduria in Adulthood |

Pathophysiology and Signaling Pathways

The deficiency of L-2-hydroxyglutarate dehydrogenase leads to the accumulation of L-2-hydroxyglutarate, which is believed to be the primary neurotoxic agent in L-2-HGA. The exact mechanisms of its neurotoxicity are still under investigation, but several pathways have been implicated.

dot

Caption: Metabolic and pathophysiological pathways in L-2-HGA.

Accumulated L-2-hydroxyglutarate is thought to induce oxidative stress by increasing the production of reactive oxygen species and decreasing antioxidant defenses. Furthermore, L-2-hydroxyglutarate can act as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation through alterations in histone and DNA methylation. These processes are believed to contribute to the progressive leukoencephalopathy and neuronal cell death observed in patients.

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the primary method for the diagnosis of L-2-HGA.

a. Sample Preparation:

-

A specific volume of urine, often normalized to creatinine concentration, is used.

-

An internal standard is added to the urine sample.

-

The sample is acidified, typically with hydrochloric acid.

-

Organic acids are extracted from the aqueous urine into an organic solvent, such as ethyl acetate.

-

The organic extract is evaporated to dryness under a stream of nitrogen.

-

The dried residue is derivatized to increase the volatility of the organic acids. A common method is trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

b. GC-MS Analysis:

-

The derivatized sample is injected into the gas chromatograph.

-

The organic acids are separated on a capillary column based on their boiling points and interaction with the stationary phase.

-

The separated compounds enter the mass spectrometer, where they are ionized and fragmented.

-

The mass-to-charge ratio of the fragments is determined, allowing for the identification and quantification of L-2-hydroxyglutaric acid.

dot

Caption: Workflow for GC-MS analysis of urinary organic acids.

L-2-Hydroxyglutarate Dehydrogenase (L-2-HGDH) Enzyme Assay

This assay directly measures the activity of the deficient enzyme in patient-derived cells.

a. Principle: The assay is based on the conversion of a stable-isotope-labeled L-2-hydroxyglutarate substrate to its corresponding labeled α-ketoglutarate product by the L-2-HGDH enzyme present in cell lysates. The product is then quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

b. Methodology:

-

Cell Culture and Lysate Preparation: Patient-derived fibroblasts or lymphocytes are cultured and harvested. The cells are then lysed to release the intracellular enzymes.

-

Enzyme Reaction: The cell lysate is incubated with a reaction mixture containing a known concentration of stable-isotope-labeled L-2-hydroxyglutarate and the cofactor FAD.

-

Reaction Termination and Sample Preparation: The enzymatic reaction is stopped, and the reaction mixture is prepared for LC-MS/MS analysis, which may involve protein precipitation and derivatization of the product.

-

LC-MS/MS Analysis: The amount of labeled α-ketoglutarate produced is quantified using LC-MS/MS. The enzyme activity is calculated based on the rate of product formation.

Genetic Analysis of the L2HGDH Gene

This analysis confirms the diagnosis at the molecular level.

a. DNA Extraction: Genomic DNA is extracted from a patient's blood sample.

b. PCR Amplification: The exons and flanking intronic regions of the L2HGDH gene are amplified using the polymerase chain reaction (PCR).

c. DNA Sequencing: The amplified PCR products are sequenced using Sanger sequencing to identify any disease-causing mutations.

d. Multiplex Ligation-dependent Probe Amplification (MLPA): This technique can be used to detect large deletions or duplications within the L2HGDH gene that may not be identified by sequencing.

Conclusion

The discovery of L-2-hydroxyglutaric aciduria is a testament to the power of clinical observation combined with advanced biochemical and genetic techniques. The identification of elevated L-2-hydroxyglutaric acid as the key biochemical marker and mutations in the L2HGDH gene as the genetic basis has paved the way for accurate diagnosis and has provided a foundation for research into the underlying pathophysiology of this devastating neurodegenerative disorder. Further research into the neurotoxic mechanisms of L-2-hydroxyglutarate is crucial for the development of targeted therapies to improve the quality of life for individuals affected by this rare disease.

References

- 1. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 2. L-2-hydroxyglutaric aciduria – review of literature and case series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. L-2-Hydroxyglutarate: an epigenetic modifier and putative oncometabolite in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the L-2-Hydroxyglutaric Acid Metabolic Pathway for Researchers and Drug Development Professionals

An exploration of the enzymatic core, analytical methodologies, and clinical significance of L-2-Hydroxyglutaric Aciduria.

This technical guide provides a comprehensive analysis of the L-2-hydroxyglutaric acid (L-2-HG) metabolic pathway, with a focus on the molecular underpinnings of L-2-hydroxyglutaric aciduria (L-2-HGA), a rare autosomal recessive neurometabolic disorder. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the biochemical cascade, associated enzymatic deficiencies, and the analytical methods crucial for its study.

The Core of the L-2-Hydroxyglutaric Acid Metabolic Pathway

The metabolism of L-2-hydroxyglutaric acid is a critical cellular process, and its disruption leads to severe neurological symptoms. The central enzyme in this pathway is L-2-hydroxyglutarate dehydrogenase (L2HGDH).

1.1. The L2HGDH-Catalyzed Reaction

L2HGDH is a mitochondrial enzyme that catalyzes the oxidation of L-2-hydroxyglutarate to α-ketoglutarate (also known as 2-oxoglutarate), a key intermediate in the Krebs cycle.[1][2] This reaction is flavin adenine dinucleotide (FAD)-dependent.[3] The deficiency of L2HGDH, caused by mutations in the L2HGDH gene, leads to the accumulation of L-2-hydroxyglutarate in various tissues and physiological fluids, including the brain, urine, plasma, and cerebrospinal fluid (CSF).[4][5]

1.2. The Broader Context: D-2-Hydroxyglutaric Acid and Combined Acidurias

It is important to distinguish L-2-hydroxyglutaric aciduria from D-2-hydroxyglutaric aciduria (D-2-HGA) and combined D,L-2-hydroxyglutaric aciduria. D-2-HGA is caused by deficiencies in D-2-hydroxyglutarate dehydrogenase (D2HGDH) or gain-of-function mutations in the isocitrate dehydrogenase 2 (IDH2) gene. The combined form of the disorder is associated with defects in the mitochondrial citrate carrier, encoded by the SLC25A1 gene. Chiral analysis is therefore essential for the differential diagnosis of these conditions.

Quantitative Analysis of L-2-Hydroxyglutaric Acid

The hallmark of L-2-HGA is the significant elevation of L-2-hydroxyglutarate levels. The following table summarizes the concentrations of L-2-hydroxyglutarate in various physiological fluids of L-2-HGA patients compared to healthy controls.

| Biological Fluid | Patient Group | L-2-Hydroxyglutarate Concentration | D-2-Hydroxyglutarate Concentration | Reference |

| Urine | L-2-HGA Patients (n=12) | 1283 ± 676 mmol/mol creatinine (range: 332-2742) | Normal | |

| Controls (n=18) | 6.0 ± 5.4 mmol/mol creatinine (range: 1.3-19) | 6.0 ± 3.6 mmol/mol creatinine (range: 2.8-17) | ||

| Plasma | L-2-HGA Patients (n=8) | 47 ± 13 µmol/L (range: 27-62) | Normal | |

| Controls (n=10) | 0.6 ± 0.2 µmol/L (range: 0.5-1.0) | 0.7 ± 0.2 µmol/L (range: 0.3-0.9) | ||

| Cerebrospinal Fluid (CSF) | L-2-HGA Patients (n=6) | 62 ± 30 µmol/L (range: 34-100) | Normal | |

| Controls (n=10) | 0.7 ± 0.6 µmol/L (range: 0.3-2.3) | 0.1 ± 0.1 µmol/L (range: 0.07-0.3) |

Enzyme Kinetics of L-2-Hydroxyglutarate Dehydrogenase

Understanding the kinetic properties of L2HGDH is fundamental to deciphering its function and the consequences of its deficiency. The following table presents the kinetic parameters of Drosophila melanogaster L2HGDH, which serves as a model for the human enzyme.

| Enzyme | Substrate | KM (mM) | kcat (s-1) | Specific Activity (µmol·min-1·mg-1) | Reference |

| dmL2HGDH (WT) | L-2-Hydroxyglutarate | 0.13 ± 0.008 | 7.76 ± 0.11 | 9.50 ± 0.31 |

Experimental Protocols

4.1. Quantification of L-2-Hydroxyglutarate in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of organic acids, including L-2-hydroxyglutarate, in urine.

4.1.1. Sample Preparation and Extraction

-

To 1.5 mL of urine, add internal standards (e.g., stable-isotope-labeled L-2-hydroxyglutaric acid).

-

Treat with hydroxylamine hydrochloride at 60°C for 30 minutes to form oximes of keto-acids.

-

Acidify the sample to pH 1 with hydrochloric acid.

-

Saturate the solution with sodium chloride.

-

Extract the organic acids three times with ethyl acetate.

-

Pool the ethyl acetate phases and evaporate to dryness under a stream of nitrogen at 50°C.

4.1.2. Derivatization

-

To the dried extract, add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.

-

Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

4.1.3. GC-MS Analysis

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for organic acid analysis.

-

Employ a temperature gradient to separate the TMS-derivatized organic acids.

-

Detect the eluted compounds using a mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

-

Identify L-2-hydroxyglutarate based on its retention time and mass spectrum, and quantify using the internal standard.

4.2. L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) Enzyme Activity Assay in Cell Lysates

This protocol describes a spectrophotometric method to determine L2HGDH activity.

4.2.1. Principle L2HGDH activity is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of L-2-hydroxyglutarate. The rate of decrease in absorbance at 600 nm, corresponding to the reduction of DCIP, is proportional to the enzyme activity.

4.2.2. Reagents

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0

-

Potassium cyanide (KCN), 0.2 M (freshly prepared)

-

L-2-hydroxyglutarate (substrate), concentration to be optimized based on KM

-

Phenazine methosulfate (PMS), 12.5 mM (freshly prepared)

-

2,6-dichloroindophenol (DCIP), 2.5 mM (freshly prepared)

-

Cell lysate (containing L2HGDH)

4.2.3. Procedure

-

Prepare cell lysates from cultured cells (e.g., fibroblasts, lymphoblasts) by sonication or detergent lysis in a suitable buffer.

-

Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).

-

In a cuvette or microplate well, combine the assay buffer, KCN (to inhibit the respiratory chain), and the cell lysate.

-

Incubate at 25°C for 6 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the substrate (L-2-hydroxyglutarate), PMS, and DCIP.

-

Immediately monitor the decrease in absorbance at 600 nm over time using a spectrophotometer.

-

Calculate the enzyme activity as micromoles of DCIP reduced per minute per milligram of protein, using the molar extinction coefficient of DCIP (22,000 L·mol-1·cm-1).

Visualizing the L-2-Hydroxyglutaric Acid Metabolic Pathway and Experimental Workflows

5.1. L-2-Hydroxyglutaric Acid Metabolic Pathway

References

- 1. Development and implementation of a novel assay for L-2-hydroxyglutarate dehydrogenase (L-2-HGDH) in cell lysates: L-2-HGDH deficiency in 15 patients with L-2-hydroxyglutaric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Attention deficit hyperactivity disorder: a rare clinical presentation of L-2-hydroxyglutaric aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable-isotope dilution analysis of D- and L-2-hydroxyglutaric acid: application to the detection and prenatal diagnosis of D- and L-2-hydroxyglutaric acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-2-hydroxyglutaric aciduria – review of literature and case series - PMC [pmc.ncbi.nlm.nih.gov]

L-2-Hydroxyglutaric Acid: An Emerging Oncometabolite in Cancer Biology and Drug Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-hydroxyglutaric acid (L-2-HG) is increasingly recognized as a significant oncometabolite, a small molecule whose accumulation contributes to the initiation and progression of cancer. Distinct from its more studied enantiomer, D-2-HG, which is primarily produced by mutant isocitrate dehydrogenase (IDH) enzymes, L-2-HG accumulation arises from different metabolic dysregulations. These include the promiscuous activity of enzymes like lactate dehydrogenase (LDHA) and malate dehydrogenase (MDH) under hypoxic or acidic conditions, and the loss of its catabolizing enzyme, L-2-hydroxyglutarate dehydrogenase (L2HGDH).[1][2] L-2-HG exerts its oncogenic effects primarily through the competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases, leading to widespread epigenetic alterations, including DNA and histone hypermethylation, which promote tumorigenesis.[3][4][5] This guide provides a comprehensive overview of L-2-HG metabolism, its molecular mechanisms of action, methodologies for its study, and its implications for cancer therapy.

Introduction: The Rise of an Oncometabolite

The concept of oncometabolites has reshaped our understanding of the interplay between metabolism and cancer. While D-2-hydroxyglutarate (D-2-HG) produced by mutant IDH1 and IDH2 enzymes is the canonical example, its stereoisomer, L-2-HG, has emerged as an independently significant player in various malignancies. Elevated L-2-HG levels are observed in the inherited metabolic disorder L-2-hydroxyglutaric aciduria, which predisposes individuals to brain tumors. In sporadic cancers, L-2-HG accumulation is notably associated with clear cell renal cell carcinoma (ccRCC) and can be induced by the hypoxic tumor microenvironment in cancers like pancreatic cancer.

L-2-HG's structural similarity to the key metabolic intermediate α-ketoglutarate (α-KG) is central to its function. It acts as a competitive antagonist, disrupting the function of a large family of α-KG-dependent dioxygenases that regulate epigenetics, collagen synthesis, and hypoxia sensing. This document details the pathways of L-2-HG production and its downstream oncogenic consequences.

Metabolic Pathways of L-2-HG Production and Degradation

Unlike D-2-HG, which is almost exclusively linked to IDH1/2 mutations, L-2-HG can accumulate through several mechanisms, primarily involving enzymatic promiscuity or deficiency.

-

Production via Enzymatic Promiscuity: Under specific conditions, certain metabolic enzymes can promiscuously use α-KG as a substrate.

-

Hypoxia and Acidity: In hypoxic or acidic environments, common in solid tumors, lactate dehydrogenase A (LDHA) and malate dehydrogenase (MDH) can reduce α-KG to L-2-HG. This links the Warburg effect and the tumor microenvironment directly to the production of an oncometabolite.

-

-

Deficient Degradation: The primary route for L-2-HG removal is its oxidation back to α-KG by the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH).

-

Loss of L2HGDH: Inactivating mutations or copy number loss of the L2HGDH gene leads to significant L-2-HG accumulation. This is a key mechanism in L-2-hydroxyglutaric aciduria and has been identified as a tumor suppressor role in ccRCC.

-

Molecular Mechanism of Action: Inhibition of α-KG-Dependent Dioxygenases

The primary oncogenic mechanism of L-2-HG is the competitive inhibition of α-KG-dependent dioxygenases. These enzymes require α-KG as a co-substrate to catalyze various oxidative reactions. By mimicking α-KG, L-2-HG binds to the active site of these enzymes and blocks their function. Notably, in in vitro studies, L-2-HG is often a more potent inhibitor of these enzymes than D-2-HG.

Key families of inhibited enzymes include:

-

TET (Ten-Eleven Translocation) DNA Hydroxylases: TET enzymes (TET1, TET2, TET3) initiate DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC). Inhibition by L-2-HG leads to a global decrease in 5hmC and a corresponding DNA hypermethylation phenotype, which can silence tumor suppressor genes.

-

JmjC Domain-Containing Histone Demethylases (KDMs): These enzymes remove methyl groups from histone lysine residues (e.g., H3K9, H3K27). L-2-HG-mediated inhibition results in the accumulation of repressive histone methylation marks, altering chromatin structure and gene expression.

-

Prolyl Hydroxylases (PHDs/EGLNs): These enzymes regulate the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Inhibition of PHDs by L-2-HG can stabilize HIF-1α, promoting a hypoxic response pathway that supports tumor growth, angiogenesis, and metabolic adaptation.

Quantitative Data

The functional impact of L-2-HG is dependent on its intracellular concentration relative to α-KG and the specific sensitivity of each enzyme.

Table 1: L-2-HG Concentrations in Pathological States

| Condition / Cell Type | L-2-HG Concentration | Reference Context |

|---|---|---|

| SF188 Cells (Hypoxia) | 304 ± 81 μM | Comparable to IC50 for PHD inhibition |

| Clear Cell Renal Cell Carcinoma (ccRCC) | Elevated due to L2HGDH loss | Drives tumor growth and epigenetic changes |

| Pancreatic Cancer (Hypoxia) | Accumulates in tumor & stroma | Contributes to immune evasion and stemness |

| L-2-HGA (Genetic Disorder) | Systemic Elevation | Predisposes to brain tumors |

Table 2: Inhibitory Potency of 2-HG Enantiomers on α-KG-Dependent Dioxygenases

| Enzyme | Inhibitor | IC50 (μM) | Reference Context |

|---|---|---|---|

| Prolyl Hydroxylase (PHD) | L-2-HG | 419 ± 150 | L-2-HG inhibits PHD, potentially stabilizing HIF-1α |

| TET2 | D-2-HG | >500 (approx.) | L-2-HG is a significantly more potent inhibitor of TET enzymes than D-2-HG |

| TET2 | L-2-HG | ~100 (approx.) | Potent inhibition leads to reduced 5hmC levels |

| JMJD2C (KDM4C) | D-2-HG | 79 ± 7 | Both enantiomers can inhibit histone demethylases |

| ALKBH2 / ALKBH3 (DNA Repair) | L-2-HG | Ki values not specified, but significant inhibition (31-58%) observed at physiological ratios | Implies L-2-HG may contribute to genomic instability |

Note: IC50 and Ki values can vary significantly based on experimental conditions, especially the concentration of α-KG. L-2-HG is consistently reported as a more potent inhibitor than D-2-HG for many of these enzymes.

Experimental Protocols & Methodologies

Studying L-2-HG requires specialized techniques to distinguish it from D-2-HG and to measure its impact on enzyme activity.

Quantification of L-2-HG by Mass Spectrometry

Accurate quantification of L-2-HG, distinct from its D-enantiomer, is critical. This is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) following chiral derivatization.

Summary Protocol: LC-MS based Quantification

-

Metabolite Extraction: Cells or tissues are homogenized in a cold solvent, typically an 80% methanol solution, to quench metabolic activity and precipitate proteins.

-

Chiral Derivatization: The extracted metabolites are dried and reacted with a chiral derivatizing agent, such as diacetyl-L-tartaric anhydride (DATAN). This reaction converts the D- and L-2-HG enantiomers into diastereomers.

-

Chromatographic Separation: The resulting diastereomers have different physicochemical properties and can be separated using standard reverse-phase liquid chromatography (e.g., a C18 column).

-

Mass Spectrometry Detection: The separated diastereomers are ionized (e.g., by electrospray ionization) and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a stable isotope-labeled internal standard.

In Vitro Enzyme Activity Assays

To validate that L-2-HG inhibits a specific α-KG-dependent dioxygenase, in vitro activity assays are performed.

Summary Protocol: TET Activity Assay

-

Reagents:

-

Recombinant human TET protein (e.g., TET2 catalytic domain).

-

DNA substrate: A synthetic oligonucleotide containing one or more 5-methylcytosine (5mC) residues.

-

Cofactors: Fe(II), α-ketoglutarate, and ascorbate.

-

Test compound: L-2-HG at various concentrations.

-

-

Reaction: The TET enzyme is incubated with the 5mC-containing DNA substrate in a reaction buffer containing the necessary cofactors. Parallel reactions are set up with increasing concentrations of L-2-HG.

-

Product Detection: The conversion of 5mC to 5hmC is measured. This can be done via several methods:

-

LC-MS: Digesting the DNA to nucleosides and quantifying 5mC and 5hmC levels.

-

ELISA: Using an antibody specific for 5hmC.

-

Dot Blot: Spotting the DNA onto a membrane and probing with a 5hmC-specific antibody.

-

-

Data Analysis: The percentage of enzyme inhibition is calculated for each L-2-HG concentration to determine the IC50 value.

A similar principle applies to histone demethylase assays, where a methylated histone peptide is used as the substrate, and the product (demethylated peptide) is detected, often by mass spectrometry.

Therapeutic Implications and Future Directions

The role of L-2-HG as an oncometabolite opens new avenues for therapeutic intervention. Unlike targeting mutant IDH enzymes for D-2-HG-driven cancers, strategies against L-2-HG must focus on its unique production and degradation pathways.

-

Targeting L-2-HG Production: In hypoxic tumors where L-2-HG is produced by LDHA, inhibitors of LDHA could reduce oncometabolite levels. This approach has shown promise in preclinical pancreatic cancer models, where LDHA inhibition decreased L-2-HG, reduced tumor growth, and sensitized tumors to immunotherapy.

-

Restoring L-2-HG Degradation: In cancers with L2HGDH loss, restoring its function is a potential, though technically challenging, therapeutic strategy.

-

Targeting Downstream Effects: The epigenetic changes induced by L-2-HG could potentially be reversed by epigenetic drugs, although the widespread nature of these alterations presents a challenge for specificity.

Conclusion

L-2-hydroxyglutaric acid is a bona fide oncometabolite whose significance in cancer is becoming increasingly clear. Arising from metabolic reprogramming under hypoxia or loss of the tumor suppressor L2HGDH, L-2-HG drives tumorigenesis by competitively inhibiting key α-KG-dependent dioxygenases. This leads to profound epigenetic dysregulation, altering the landscape of DNA and histone methylation. For researchers and drug developers, understanding the distinct biology of L-2-HG provides novel opportunities for diagnostics and for developing targeted therapies against cancers where this oncometabolite accumulates, such as ccRCC and hypoxic solid tumors.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 5. Oncometabolites D- and L-2-hydroxyglutarate Inhibit the AlkB Family DNA Repair Enzymes under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Neurotoxic Mechanisms of L-2-Hydroxyglutaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the neurotoxicity of L-2-Hydroxyglutaric acid (L-2-HG). L-2-hydroxyglutaric aciduria (L-2-HGA) is a rare, inherited neurometabolic disorder characterized by the accumulation of L-2-HG in the brain and other tissues, leading to severe neurological damage. Understanding the precise mechanisms of L-2-HG-induced neurotoxicity is paramount for the development of effective therapeutic strategies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanisms of L-2-HG Neurotoxicity

The neurotoxic effects of L-2-HG are multifaceted, stemming from its structural similarity to the endogenous metabolite α-ketoglutarate (α-KG) and the neurotransmitter glutamate. The primary mechanisms of L-2-HG neurotoxicity include N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity, induction of oxidative stress, mitochondrial dysfunction, and the inhibition of α-KG-dependent dioxygenases.

NMDA Receptor-Mediated Excitotoxicity

L-2-HG is a structural analog of glutamate, the principal excitatory neurotransmitter in the central nervous system. This structural mimicry allows L-2-HG to act as a weak agonist at the NMDA receptor, a key ionotropic glutamate receptor. Chronic, low-level activation of NMDA receptors by pathological concentrations of L-2-HG leads to a sustained influx of Ca²⁺ into neurons. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial damage, and ultimately, neuronal apoptosis.

Oxidative Stress

The accumulation of L-2-HG is strongly associated with an increase in oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. This oxidative stress is a consequence of both NMDA receptor-mediated excitotoxicity and direct mitochondrial damage. The resulting increase in ROS leads to lipid peroxidation, protein oxidation, and DNA damage, further contributing to neuronal dysfunction and death.

Mitochondrial Dysfunction

Mitochondria play a central role in cellular energy metabolism and are a primary target of L-2-HG toxicity. L-2-HG has been shown to impair the function of the mitochondrial electron transport chain (ETC), particularly at the level of complex III and IV. This inhibition leads to a reduction in ATP synthesis and an increase in electron leakage, which in turn generates superoxide radicals and other ROS. The resulting energy deficit and oxidative stress create a vicious cycle that exacerbates neuronal damage.

Inhibition of α-Ketoglutarate-Dependent Dioxygenases

L-2-HG competitively inhibits a broad range of α-ketoglutarate-dependent dioxygenases. These enzymes are involved in a variety of critical cellular processes, including:

-

Epigenetic modifications: Histone and DNA demethylases, which play a crucial role in regulating gene expression.

-

Collagen biosynthesis: Prolyl and lysyl hydroxylases, essential for collagen stability.

-

Hypoxia-inducible factor (HIF) degradation: HIF prolyl hydroxylases, which regulate the cellular response to low oxygen levels.

The inhibition of these enzymes by L-2-HG can lead to widespread dysregulation of cellular function, including aberrant gene expression and impaired tissue integrity.

Quantitative Data on L-2-HG Neurotoxicity

The following tables summarize key quantitative data from various studies on the neurotoxic effects of L-2-HG.

Table 1: Effects of L-2-HG on Neuronal Viability and NMDA Receptor Activity

| Parameter | Model System | L-2-HG Concentration | Effect | Reference |

| Neuronal Cell Viability | Primary cortical neurons | 1 mM | ~20% decrease | |

| NMDA-induced Current | Cultured neurons | 5 mM | Potentiation | |

| NMDA Receptor Binding (³H-MK-801) | Rat cortical membranes | 100 µM | Increased binding |

Table 2: Markers of L-2-HG-Induced Oxidative Stress

| Marker | Model System | L-2-HG Concentration | Fold Change vs. Control | Reference |

| Lipid Peroxidation (TBARS) | Rat brain homogenates | 5 mM | ~2.5-fold increase | |

| Protein Carbonyl Content | Patient fibroblasts | Endogenous | ~1.8-fold increase | |

| Superoxide Dismutase (SOD) Activity | Rat brain mitochondria | 1 mM | ~30% decrease |

Table 3: L-2-HG-Induced Mitochondrial Dysfunction

| Parameter | Model System | L-2-HG Concentration | Effect | Reference |

| Mitochondrial Complex IV Activity | Rat brain mitochondria | 2 mM | ~40% inhibition | |

| ATP Production | Isolated mitochondria | 1 mM | ~35% decrease | |

| Mitochondrial Membrane Potential | Cultured astrocytes | 5 mM | Significant depolarization |

Table 4: Inhibition of α-Ketoglutarate-Dependent Dioxygenases by L-2-HG

| Enzyme | Ki (Inhibition Constant) | Significance | Reference |

| Prolyl 4-hydroxylase | 5-15 µM | Impaired collagen synthesis | |

| Histone Demethylases (e.g., KDM4A) | 10-50 µM | Epigenetic dysregulation | |

| HIF Prolyl Hydroxylase (EGLN1) | 25 µM | Pseudohypoxic response |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate L-2-HG neurotoxicity.

Protocol 1: Assessment of Neuronal Viability using MTT Assay

-

Cell Culture: Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Expose the cells to varying concentrations of L-2-HG (e.g., 0.1, 1, 5, 10 mM) for 24-48 hours. Include a vehicle control group.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Lipid Peroxidation (TBARS Assay)

-

Sample Preparation: Homogenize brain tissue or cell pellets in ice-cold lysis buffer containing a protease inhibitor cocktail. Centrifuge to remove debris.

-

Reaction Mixture: In a microcentrifuge tube, mix 100 µL of the sample homogenate with 200 µL of thiobarbituric acid (TBA) reagent (0.375% TBA, 15% trichloroacetic acid, 0.25 N HCl).

-

Incubation: Heat the mixture at 95°C for 15 minutes, then cool on ice for 10 minutes.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitate.

-

Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance at 532 nm.

-

Quantification: Calculate the concentration of malondialdehyde (MDA) using a standard curve generated with an MDA standard.

Protocol 3: Determination of Mitochondrial Complex IV Activity

-

Mitochondrial Isolation: Isolate mitochondria from brain tissue or cultured cells using differential centrifugation.

-

Reaction Buffer: Prepare a reaction buffer containing potassium phosphate buffer, and reduced cytochrome c.

-

Assay: Add a small amount of mitochondrial protein to the reaction buffer in a cuvette.

-

Spectrophotometry: Monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm over time using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of cytochrome c.

Visualizing the Pathways of Neurotoxicity

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in L-2-HG neurotoxicity.

Caption: Core signaling pathways in L-2-HG neurotoxicity.

Caption: Workflow for assessing L-2-HG-induced oxidative stress.

Conclusion and Future Directions

The neurotoxicity of L-2-Hydroxyglutaric acid is a complex process driven by multiple, interconnected mechanisms. NMDA receptor-mediated excitotoxicity, oxidative stress, mitochondrial dysfunction, and the inhibition of α-ketoglutarate-dependent dioxygenases all contribute to the profound neurological damage observed in L-2-HGA patients. A thorough understanding of these pathways is essential for the rational design of novel therapeutic interventions.

Future research should focus on further elucidating the downstream targets of L-2-HG, particularly the specific epigenetic modifications that contribute to the disease phenotype. Moreover, the development of more sophisticated in vitro and in vivo models will be crucial for screening potential drug candidates that can counteract the multifaceted neurotoxic effects of this metabolite. The ultimate goal is to translate these mechanistic insights into effective treatments that can improve the quality of life for individuals affected by this devastating disorder.

L-2-Hydroxyglutaric Acid and Mitochondrial Dysfunction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-2-hydroxyglutaric aciduria (L-2-HGA) is a rare autosomal recessive neurometabolic disorder resulting from mutations in the L2HGDH gene.[1][2] This gene encodes the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase, which is responsible for the oxidation of L-2-hydroxyglutarate (L-2-HG) to α-ketoglutarate.[1][3][4] Deficiency in this enzyme leads to the accumulation of L-2-HG in various tissues and fluids, particularly in the brain, causing progressive neurodegeneration. Emerging evidence strongly implicates mitochondrial dysfunction as a central mechanism in the pathophysiology of L-2-HGA. This guide provides an in-depth technical overview of the interplay between L-2-HG and mitochondrial function, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways.

The Pathophysiology of L-2-Hydroxyglutaric Aciduria

L-2-HGA is characterized by a deficiency in L-2-hydroxyglutarate dehydrogenase, an FAD-dependent enzyme located in the inner mitochondrial membrane. This enzyme plays a crucial "metabolite repair" role by converting the potentially toxic L-2-HG, a byproduct of mitochondrial metabolism, back into the Krebs cycle intermediate α-ketoglutarate. The formation of L-2-HG can occur from the reduction of α-ketoglutarate by mitochondrial malate dehydrogenase, particularly under conditions of reductive stress.

Mutations in the L2HGDH gene impair or abolish enzyme activity, leading to the accumulation of L-2-HG in cells, plasma, urine, and cerebrospinal fluid. This accumulation is the biochemical hallmark of L-2-HGA and is believed to be the primary driver of the associated neurotoxicity.

Clinical Manifestations

Patients with L-2-HGA typically present in early childhood with developmental delay, seizures, ataxia, and progressive neurological deterioration. The disease follows an autosomal recessive inheritance pattern.

L-2-Hydroxyglutarate and Mitochondrial Dysfunction

The accumulation of L-2-HG has profound effects on mitochondrial function, contributing to cellular damage through several mechanisms.

Impairment of the Electron Transport Chain

Studies have shown that L-2-HG can interfere with the mitochondrial respiratory chain. Specifically, L-2-HG has been observed to inhibit the activity of the electron transport chain and may act as an endogenous uncoupler of mitochondrial respiration, leading to reduced ATP synthesis. Both D-2-hydroxyglutarate (D-2-HG) and L-2-HG have been shown to lower the respiratory control ratio in the presence of glutamate/malate and succinate, suggesting they might act as uncouplers. Furthermore, D-2-HG has been shown to inhibit cytochrome c oxidase (Complex IV).

Induction of Oxidative Stress

A key consequence of mitochondrial dysfunction is the overproduction of reactive oxygen species (ROS). L-2-HG has been demonstrated to induce oxidative stress by increasing the generation of superoxide and hydroxyl radicals. This leads to lipid peroxidation and protein oxidation, further damaging cellular components. In vitro studies on rat brain tissue have shown that L-2-HG significantly increases markers of oxidative stress such as thiobarbituric acid-reactive substances (TBA-RS) and protein carbonyl formation. While some studies suggest antioxidant therapy could be beneficial, others have not found significant differences in thiol/disulphide homeostasis in patients receiving such treatment.

Role in Reductive Stress Response

Paradoxically, L-2-HG accumulation can also be a response to cellular stress. Under hypoxic conditions, which can lead to mitochondrial reductive stress, cells increase the production of L-2-HG. This is thought to be an adaptive response to mitigate the adverse effects of reductive stress by inhibiting electron transport and glycolysis. L-2-HG can act as a reservoir for excess reducing equivalents.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on L-2-HGA and the effects of L-2-HG.

Table 1: L-2-Hydroxyglutarate Concentrations in L-2-HGA Models

| Species/Model | Tissue/Fluid | Condition | L-2-HG Concentration | Reference |

| l2hgdh-/- Mice | Brain | - | ≈ 3.5 µmol/g | |

| l2hgdh-/- Mice | Testis | - | ≈ 3.5 µmol/g | |

| l2hgdh-/- Mice (Male) | Urine | 24h collection | 6.5 ± 0.6 mol/mol creatinine | |

| l2hgdh-/- Mice (Female) | Urine | 24h collection | 4.9 ± 0.3 mol/mol creatinine | |

| SF188 cells | Intracellular | Hypoxia | 304 ± 81 µM |

Table 2: Effects of L-2-Hydroxyglutarate on Mitochondrial and Cellular Parameters

| Parameter | Model System | Treatment/Condition | Effect | Reference |

| Respiratory Control Ratio | Rat brain mitochondria | L-2-HG | Significantly lowered | |

| Thiobarbituric Acid-Reactive Substances (TBA-RS) | Rat cerebellum | L-2-HG | Significantly increased | |

| Protein Carbonyl Formation | Rat cerebellum | L-2-HG | Significantly increased | |

| Total Antioxidant Reactivity (TAR) | Rat cerebellum | L-2-HG | Markedly decreased | |

| Lysine-α-ketoglutarate reductase | - | L-2-HG | Inhibition (Ki ≈ 0.8 mM) | |

| PHD2 (Prolyl Hydroxylase) | - | L-2-HG | Inhibition (IC50 = 419 ± 150 µM) | |

| ATP Synthase | - | L-2-HG | Inhibition |

Experimental Protocols

Quantification of L-2-Hydroxyglutarate

Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with chiral derivatization.

Protocol Outline:

-

Sample Preparation: Extract metabolites from tissues, cells, or fluids using a cold solvent mixture (e.g., 80% methanol).

-

Derivatization: React the extracted metabolites with a chiral derivatizing agent, such as (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN), to form diastereomers of D- and L-2-HG. This allows for their separation on a non-chiral column.

-

LC Separation: Separate the derivatized 2-HG diastereomers using a C18 or a hydrophilic interaction liquid chromatography (HILIC) column.

-

MS Detection: Detect and quantify the separated diastereomers using a triple quadrupole or a high-resolution mass spectrometer in multiple reaction monitoring (MRM) or selected ion monitoring (SIM) mode.

-

Data Analysis: Generate a standard curve using known concentrations of D- and L-2-HG to calculate the concentrations in the samples. Normalize the results to sample mass, protein content, or cell number.

Assessment of Mitochondrial Respiratory Chain Complex Activity

Method: Spectrophotometric assays on isolated mitochondria or permeabilized cells.

Protocol Outline:

-

Sample Preparation: Isolate mitochondria from tissues or cultured cells via differential centrifugation. Alternatively, permeabilize cell membranes using a reagent like the XF Plasma Membrane Permeabilizer (PMP) to allow substrates to access the mitochondria.

-

Complex I (NADH:ubiquinone oxidoreductase) Activity: Measure the decrease in absorbance at 340 nm due to the oxidation of NADH in the presence of ubiquinone and an inhibitor of Complex III (e.g., antimycin A).

-

Complex II (Succinate dehydrogenase) Activity: Measure the reduction of a substrate like 2,6-dichloroindophenol (DCIP) at 600 nm in the presence of succinate and inhibitors of Complexes I and III.

-

Complex III (Ubiquinol:cytochrome c oxidoreductase) Activity: Measure the reduction of cytochrome c at 550 nm in the presence of reduced coenzyme Q and an inhibitor of Complex IV (e.g., potassium cyanide).

-

Complex IV (Cytochrome c oxidase) Activity: Measure the oxidation of reduced cytochrome c at 550 nm.

-

Citrate Synthase Activity: Measure the activity of citrate synthase as a mitochondrial marker to normalize the activities of the respiratory chain complexes.

-

Data Analysis: Calculate the specific activity of each complex (e.g., in nmol/min/mg protein) and express it relative to the citrate synthase activity.

Measurement of Oxidative Stress

Method: Various assays to measure markers of oxidative damage.

Protocol Outline:

-

Lipid Peroxidation (TBA-RS Assay):

-

Homogenize tissue samples in a suitable buffer.

-

React the homogenate with thiobarbituric acid (TBA) under acidic conditions and heat.

-

Measure the absorbance of the resulting pink-colored product at 532 nm.

-

-

Protein Oxidation (Protein Carbonyl Assay):

-

React protein samples with 2,4-dinitrophenylhydrazine (DNPH) to form stable dinitrophenyl (DNP) hydrazone adducts.

-

Measure the absorbance of the DNP adducts at 370 nm.

-

-

Total Antioxidant Capacity (TAR/TRAP Assays):

-

These assays measure the total capacity of a sample to neutralize free radicals.

-

They are often based on the ability of the sample to inhibit the oxidation of a chromogen or a fluorescent probe.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways and experimental workflows discussed in this guide.

Caption: Pathophysiology of L-2-Hydroxyglutaric Aciduria.

References

The Core Function of L-2-Hydroxyglutarate Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-hydroxyglutarate dehydrogenase (L2HGDH) is a critical mitochondrial enzyme responsible for the oxidation of L-2-hydroxyglutarate (L-2-HG) to α-ketoglutarate (α-KG), playing a vital role as a "metabolite repair" enzyme. Its dysfunction leads to the accumulation of the oncometabolite L-2-HG, resulting in the rare neurometabolic disorder L-2-hydroxyglutaric aciduria (L-2-HGA) and contributing to the pathology of certain cancers, notably clear cell renal cell carcinoma. This technical guide provides an in-depth overview of the core functions of L2HGDH, including its enzymatic activity, cellular localization, and involvement in key signaling pathways. Detailed experimental protocols for assessing L2HGDH function and quantitative data on its activity and the pathological consequences of its deficiency are presented to support further research and therapeutic development.

Introduction

L-2-hydroxyglutarate dehydrogenase (L2HGDH) is a flavin adenine dinucleotide (FAD)-dependent enzyme localized to the inner mitochondrial membrane.[1][2] Its primary function is to catalyze the conversion of L-2-hydroxyglutarate (L-2-HG) to α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle.[3][4] The production of L-2-HG can occur through the promiscuous activity of other metabolic enzymes, such as malate dehydrogenase and lactate dehydrogenase, particularly under conditions of hypoxia or metabolic stress.[4] L2HGDH, therefore, functions as a crucial "metabolite repair" enzyme, preventing the accumulation of the potentially toxic L-2-HG.

Mutations in the L2HGDH gene lead to a deficiency in enzyme activity, causing the autosomal recessive disorder L-2-hydroxyglutaric aciduria (L-2-HGA). This condition is characterized by a massive accumulation of L-2-HG in the urine, plasma, and cerebrospinal fluid, leading to severe neurological symptoms. Furthermore, reduced L2HGDH expression and subsequent L-2-HG accumulation have been implicated in the development and progression of certain cancers, particularly clear cell renal cell carcinoma, where L-2-HG acts as an oncometabolite.

Enzymatic Function and Kinetics

L2HGDH catalyzes the oxidation of L-2-HG to α-KG. The enzyme is highly specific for its substrate, L-2-HG, and shows negligible activity with D-2-hydroxyglutarate or other structurally similar molecules.

Quantitative Data

| Parameter | Value (for dmL2HGDH) | Reference |

| Specific Activity | 9.50 ± 0.31 µmol·min⁻¹·mg⁻¹ | |

| KM (for L-2-HG) | 0.13 ± 0.008 mM | |

| kcat | 7.76 ± 0.11 s⁻¹ |

The deficiency of L2HGDH in L-2-HGA patients leads to a significant accumulation of L-2-hydroxyglutarate in various bodily fluids.

| Fluid | L-2-HG Concentration in L-2-HGA Patients | Normal Range | Reference(s) |

| Urine | 350 - 5520 mmol/mol creatinine | ≤19 mmol/mol creatinine | |

| Plasma | ~50 µM (in L2hgdh KO mice); 136.7 µg/mL (in human patients) | Not typically detected | |

| Cerebrospinal Fluid (CSF) | Elevated, with a CSF/plasma ratio >1 | Not typically detected |

Cellular Localization

L2HGDH is a mitochondrial protein. It contains a mitochondrial-targeting transit peptide that directs its import into the mitochondria, where it resides associated with the inner mitochondrial membrane.

Signaling Pathways and Pathophysiological Roles

L2HGDH plays a crucial role in maintaining cellular homeostasis by preventing the accumulation of L-2-HG. Elevated L-2-HG levels have profound effects on cellular signaling, primarily through the competitive inhibition of α-KG-dependent dioxygenases. These enzymes are involved in a wide range of cellular processes, including epigenetic regulation and hypoxia signaling.

Epigenetic Regulation

L-2-HG can inhibit the activity of histone demethylases (e.g., JMJD family) and DNA hydroxylases (TET family), leading to alterations in the epigenetic landscape. This can result in hypermethylation of histones and DNA, affecting gene expression. For instance, reduced L2HGDH activity and subsequent L-2-HG accumulation in renal cancer lead to increased H3K27 trimethylation, which is associated with gene silencing and tumor progression.

L2HGDH-mediated epigenetic regulation.

Role in Cancer

L2HGDH acts as a tumor suppressor, particularly in clear cell renal cell carcinoma (ccRCC). Loss of L2HGDH expression in these tumors leads to L-2-HG accumulation, which drives oncogenesis through epigenetic modifications and potentially by impacting the TCA cycle. The MYC oncogene has been shown to directly induce the transcription of L2HGDH, suggesting a complex interplay between oncogenic signaling and metabolic regulation.

Role of L2HGDH in cancer signaling.

Experimental Protocols

L2HGDH Activity Assay (DCIP-based Spectrophotometric Method)

This assay measures the L2HGDH-catalyzed reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600 nm.

Materials:

-

HEPES-based buffer (e.g., 50 mM HEPES, pH 7.5)

-

Phenazine methosulfate (PMS) solution (2 mM)

-

2,6-dichloroindophenol (DCIP) solution (1 mM)

-

L-2-hydroxyglutarate (L-2-HG) solution (1.5 mM)

-

Mitochondrial protein extract (20 µg per reaction)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 600 nm

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing:

-

5 µL of 2 mM PMS

-

5 µL of 1 mM DCIP

-

10 µL of 1.5 mM L-2-HG

-

20 µg of mitochondrial protein

-

HEPES-based buffer to a final volume of 100 µL

-

-

Incubate the plate at 37°C.

-

Measure the decrease in absorbance at 600 nm over time (e.g., every 5 minutes for 60 minutes).

-

The rate of DCIP reduction is proportional to the L2HGDH activity.

Workflow for DCIP-based L2HGDH assay.

L2HGDH Activity Assay (LC-MS/MS-based Method)

This highly sensitive and specific method measures the formation of the product, α-KG, from the substrate, L-2-HG, using liquid chromatography-tandem mass spectrometry. A stable isotope-labeled L-2-HG can be used as a substrate for accurate quantification.

Materials:

-

Cell or tissue homogenates

-

Stable-isotope labeled L-2-hydroxyglutarate (e.g., L-2-hydroxy[3,3,4,4-²H₄]glutarate)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

LC-MS/MS system

Procedure (General Overview):

-

Incubate cell or tissue homogenates with a known concentration of stable-isotope labeled L-2-HG in a reaction buffer at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a quenching solution like ice-cold methanol).

-

Separate the reaction components using liquid chromatography.

-

Detect and quantify the stable-isotope labeled α-ketoglutarate product using tandem mass spectrometry.

-

The amount of product formed is directly proportional to the L2HGDH activity in the sample.

Subcellular Localization by Immunofluorescence

This technique is used to visualize the location of L2HGDH within the cell.

Materials:

-

Cells grown on coverslips

-

Mitochondrial marker (e.g., MitoTracker dye or a fluorescently tagged mitochondrial protein)

-

Primary antibody against L2HGDH

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fixation and permeabilization buffers

-

Fluorescence microscope

Procedure:

-

Culture cells on coverslips and, if desired, transfect with a vector expressing tagged L2HGDH.

-

Label mitochondria with a specific fluorescent probe.

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilize the cell membranes to allow antibody entry.

-

Incubate with a primary antibody specific to L2HGDH.

-

Wash and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Co-localization of the L2HGDH signal with the mitochondrial marker confirms its mitochondrial localization.

Conclusion and Future Directions

L-2-hydroxyglutarate dehydrogenase is a critical enzyme for maintaining metabolic homeostasis, and its dysfunction has severe pathological consequences. The accumulation of L-2-HG due to L2HGDH deficiency disrupts epigenetic regulation and cellular signaling, contributing to neurodegeneration and cancer. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate the roles of L2HGDH in health and disease. Future research should focus on obtaining detailed kinetic parameters for the human enzyme, further elucidating the complex signaling networks influenced by L-2-HG, and exploring the therapeutic potential of targeting L2HGDH activity or the downstream effects of L-2-HG accumulation in various diseases. The development of specific inhibitors or activators of L2HGDH could open new avenues for the treatment of L-2-HGA and certain types of cancer.

References

The Genetic Underpinnings of L-2-Hydroxyglutaric Aciduria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-hydroxyglutaric aciduria (L-2-HGA) is a rare, autosomal recessive neurometabolic disorder characterized by the accumulation of L-2-hydroxyglutaric acid (L-2-HG) in the cerebrospinal fluid (CSF), plasma, and urine. This accumulation leads to progressive neurodegeneration, typically presenting in early childhood with developmental delay, cerebellar ataxia, and epilepsy. The genetic basis of L-2-HGA lies in mutations within the L2HGDH gene, which encodes the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase. This technical guide provides a comprehensive overview of the genetic etiology of L-2-HGA, including a detailed summary of known pathogenic variants, their functional consequences, and the experimental protocols used for their identification and characterization. This document is intended to serve as a valuable resource for researchers, clinicians, and pharmaceutical scientists working to understand the pathophysiology of this debilitating disease and to develop novel therapeutic interventions.

Introduction

L-2-hydroxyglutaric aciduria is a severe inherited metabolic disorder with a progressive and debilitating clinical course. The disease is caused by a deficiency in the enzyme L-2-hydroxyglutarate dehydrogenase, a flavin adenine dinucleotide (FAD)-dependent mitochondrial protein.[1] This enzyme is responsible for the oxidation of L-2-hydroxyglutarate to α-ketoglutarate, a key intermediate in the Krebs cycle.[2] A defect in this enzymatic step leads to the toxic accumulation of L-2-HG, particularly affecting the central nervous system.[1][3] This guide delves into the core genetic aspects of L-2-HGA, providing a detailed examination of the causative gene, the spectrum of pathogenic mutations, and the methodologies employed in their investigation.

The L2HGDH Gene and Protein

The L2HGDH gene, located on chromosome 14q21.3, is responsible for encoding the L-2-hydroxyglutarate dehydrogenase enzyme.[1] The gene contains 10 exons and directs the synthesis of a precursor protein that is imported into the mitochondria and processed into its mature, active form. The L-2-hydroxyglutarate dehydrogenase enzyme functions as a homodimer and is localized to the inner mitochondrial membrane. Its primary role is to catalyze the conversion of L-2-hydroxyglutarate to 2-oxoglutarate, thus preventing the accumulation of the potentially neurotoxic L-2-HG.

Pathogenic Variants in L2HGDH

To date, a large number of pathogenic variants in the L2HGDH gene have been identified in individuals with L-2-HGA. These mutations are cataloged in resources such as the Leiden Open Variation Database (LOVD). The mutations are diverse and include missense, nonsense, frameshift, splice-site mutations, and large deletions, all leading to a loss of enzyme function.

Data Presentation: L2HGDH Mutation Spectrum and Functional Consequences

The following table summarizes a selection of reported L2HGDH mutations and their observed or predicted impact on the protein and its function. This data is compiled from the Leiden Open Variation Database and published literature.

| Mutation (Nucleotide Change) | Mutation (Amino Acid Change) | Exon | Mutation Type | Predicted/Observed Functional Effect | Reference |

| c.905C>T | p.(Pro302Leu) | 7 | Missense | Impaired mitochondrial targeting and protein aggregation; <30% of wild-type enzyme activity. | |

| c.1A>G | p.(?) | 1 | Initiation Codon | Loss of translation initiation. | LOVD |

| c.157G>A | p.(Gly53Arg) | 2 | Missense | Likely affects protein folding and/or stability. | LOVD |

| c.296delC | p.(Pro99fs) | 3 | Frameshift | Premature stop codon, leading to a truncated, non-functional protein. | LOVD |

| c.481C>T | p.(Arg161) | 4 | Nonsense | Premature stop codon, resulting in a truncated protein. | LOVD |

| c.635G>A | p.(Gly212Asp) | 6 | Missense | May disrupt the FAD-binding domain. | LOVD |

| c.886C>T | p.(Arg296) | 8 | Nonsense | Leads to a severely truncated protein. | LOVD |

| c.1055G>A | p.(Arg352His) | 9 | Missense | Potentially alters substrate binding or catalytic activity. | LOVD |

| c.1297_1298delAA | p.(Lys433fs) | 10 | Frameshift | Results in a frameshift and premature termination. | LOVD |

Experimental Protocols

Genetic Analysis: L2HGDH Gene Sequencing

The definitive diagnosis of L-2-HGA at the molecular level is achieved through the sequencing of the L2HGDH gene. Sanger sequencing is the gold standard method for this purpose.

Methodology:

-

Genomic DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes of the patient using a standard DNA extraction kit.

-

PCR Amplification: All 10 exons and their flanking intronic regions of the L2HGDH gene are amplified using polymerase chain reaction (PCR) with specific primers.

-

PCR Product Purification: The amplified PCR products are purified to remove unincorporated dNTPs and primers.

-

Sequencing Reaction: The purified PCR products are subjected to a cycle sequencing reaction using a BigDye™ Terminator Cycle Sequencing Kit, which incorporates fluorescently labeled dideoxynucleotides (ddNTPs).

-

Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis on an automated DNA sequencer.

-

Data Analysis: The resulting electropherograms are analyzed using sequencing analysis software to identify any deviations from the reference L2HGDH gene sequence.

Biochemical Analysis: Quantification of L-2-Hydroxyglutaric Acid

The biochemical hallmark of L-2-HGA is the elevated level of L-2-HG in biological fluids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate quantification of L-2-HG.

Methodology:

-

Sample Preparation: Urine, plasma, or CSF samples are collected from the patient. An internal standard (e.g., a stable isotope-labeled L-2-HG) is added to each sample.

-

Derivatization (Optional but common for chiral separation): To separate the L- and D-enantiomers of 2-hydroxyglutaric acid, samples are often derivatized with a chiral reagent.

-

LC Separation: The prepared sample is injected into a liquid chromatography system. The analytes are separated on a chromatographic column (e.g., a C18 or a chiral column).

-

Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify L-2-HG and the internal standard based on their unique mass-to-charge ratios and fragmentation patterns.

-

Quantification: The concentration of L-2-HG in the sample is determined by comparing the peak area of the analyte to that of the internal standard.

Functional Analysis: L-2-Hydroxyglutarate Dehydrogenase Enzyme Assay

To confirm the functional consequence of an identified L2HGDH mutation, an enzyme activity assay can be performed on patient-derived cells (e.g., fibroblasts or lymphocytes).

Methodology:

-

Cell Culture and Lysate Preparation: Patient-derived cells are cultured and harvested. A cell lysate is prepared by sonication or detergent lysis in a suitable buffer.

-

Enzyme Reaction: The cell lysate is incubated with a reaction mixture containing L-2-hydroxyglutarate (the substrate), an artificial electron acceptor (e.g., 2,6-dichloroindophenol - DCIP), and cofactors. The L-2-hydroxyglutarate dehydrogenase in the lysate will catalyze the oxidation of L-2-hydroxyglutarate, and the electrons are transferred to DCIP, causing a measurable change in its absorbance.

-

Spectrophotometric Measurement: The rate of the reaction is monitored by measuring the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

-

Calculation of Enzyme Activity: The enzyme activity is calculated based on the rate of change in absorbance and the protein concentration of the cell lysate. A significant reduction in enzyme activity compared to control cells is indicative of L-2-HGA.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core concepts related to the genetic basis of L-2-hydroxyglutaric aciduria.

Conclusion

L-2-hydroxyglutaric aciduria is a monogenic disorder with a clear genetic and biochemical basis. The identification of mutations in the L2HGDH gene is crucial for the accurate diagnosis and genetic counseling of affected families. The detailed understanding of the molecular pathology, facilitated by the experimental approaches outlined in this guide, is fundamental for the development of targeted therapies. Future research directions may include the development of high-throughput screening methods for identifying compounds that can restore or bypass the deficient enzyme activity, as well as gene therapy approaches aimed at correcting the underlying genetic defect. This technical guide serves as a foundational resource for professionals dedicated to advancing the understanding and treatment of this rare and devastating disease.

References

The In Vivo Regulation of L-2-Hydroxyglutaric Acid: A Technical Guide for Researchers

Abstract

L-2-hydroxyglutaric acid (L-2-HG) is an endogenous metabolite that has garnered significant attention for its roles in cellular metabolism, signaling, and pathology. Once considered a mere metabolic side product, L-2-HG is now recognized as a critical signaling molecule, particularly in the cellular response to hypoxia, and its dysregulation is the hallmark of the neurometabolic disorder L-2-hydroxyglutaric aciduria. This technical guide provides a comprehensive overview of the in vivo regulation of L-2-HG levels, intended for researchers, scientists, and professionals in drug development. We delve into the enzymatic pathways governing its synthesis and degradation, the signaling networks that control these processes, and the analytical methods used for its quantification and the characterization of related enzymatic activities. This document aims to be an in-depth resource, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways to facilitate a deeper understanding of L-2-HG metabolism and its therapeutic potential.

Introduction

L-2-hydroxyglutaric acid is a chiral molecule that exists as one of two stereoisomers, the other being D-2-hydroxyglutaric acid. While both are metabolites of alpha-ketoglutarate (α-KG), their production, degradation, and physiological roles are distinct. This guide focuses exclusively on the L-enantiomer. The in vivo concentration of L-2-HG is tightly controlled, and its accumulation can have profound physiological consequences. The primary enzyme responsible for its catabolism is L-2-hydroxyglutarate dehydrogenase (L2HGDH).[1][2] Genetic mutations in the L2HGDH gene lead to L-2-hydroxyglutaric aciduria, a rare autosomal recessive disorder characterized by the accumulation of L-2-HG in bodily fluids and the central nervous system, leading to severe neurological symptoms.[3][4]

Beyond its role in inherited metabolic disease, L-2-HG has emerged as a key player in the cellular adaptation to hypoxic conditions.[5] Under low oxygen, L-2-HG levels rise and act as a signaling molecule, influencing epigenetic landscapes and cellular redox balance. This has significant implications for various physiological and pathological processes, including cancer metabolism and immune responses.

This guide will provide a detailed exploration of the molecular mechanisms that regulate L-2-HG levels, offering a foundational resource for researchers seeking to investigate this multifaceted metabolite.

L-2-Hydroxyglutaric Acid Metabolism

The cellular concentration of L-2-HG is determined by the balance between its production from α-KG and its degradation back to α-KG.

Production of L-2-Hydroxyglutaric Acid

L-2-HG is primarily produced through the "promiscuous" or non-canonical activity of two key enzymes of central carbon metabolism: lactate dehydrogenase (LDH) and malate dehydrogenase (MDH). Under specific physiological conditions, these enzymes can utilize α-KG as an alternative substrate, reducing it to L-2-HG in an NADH-dependent reaction.

-

Lactate Dehydrogenase (LDH): Primarily responsible for the interconversion of pyruvate and lactate, LDHA, in particular, has been identified as a major contributor to L-2-HG production, especially under hypoxic conditions.

-

Malate Dehydrogenase (MDH): Both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms can catalyze the reduction of α-KG to L-2-HG.

The catalytic efficiency of LDH and MDH for α-KG is significantly lower than for their canonical substrates. However, under conditions of high NADH/NAD+ ratio and elevated α-KG levels, such as in hypoxia, the production of L-2-HG can increase substantially.

Degradation of L-2-Hydroxyglutaric Acid

The primary route for L-2-HG degradation is its oxidation back to α-KG, a reaction catalyzed by the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH). This FAD-dependent enzyme is crucial for maintaining low physiological levels of L-2-HG. Loss-of-function mutations in the L2HGDH gene are the genetic basis for L-2-hydroxyglutaric aciduria.

dot

Caption: Metabolic pathways of L-2-Hydroxyglutaric acid synthesis and degradation.

Regulation of L-2-Hydroxyglutaric Acid Levels

The in vivo concentration of L-2-HG is dynamically regulated by various factors, with hypoxia being the most prominent.

Hypoxic Regulation

Hypoxia, or low oxygen availability, is a potent inducer of L-2-HG accumulation. This is mediated through several mechanisms:

-

Increased Substrate Availability: Hypoxia leads to an increase in the cellular NADH/NAD+ ratio and can elevate α-KG levels, both of which drive the promiscuous reactions of LDH and MDH towards L-2-HG production.

-

HIF-1α Stabilization: Hypoxia stabilizes the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α). While HIF-1α is not directly required for the initial rise in L-2-HG, the resulting L-2-HG can, in turn, inhibit α-KG-dependent dioxygenases, including prolyl hydroxylases (PHDs) that mark HIF-1α for degradation. This creates a positive feedback loop that further stabilizes HIF-1α.

-

Transcriptional Regulation of L2HGDH: Some studies suggest that hypoxia can lead to a reduction in the expression of L2HGDH, which would further contribute to L-2-HG accumulation by decreasing its degradation.

Transcriptional Regulation

The expression of the key enzymes involved in L-2-HG metabolism is subject to transcriptional control. The proto-oncogene MYC has been shown to directly induce the transcription of both D2HGDH and L2HGDH. This links the regulation of 2-hydroxyglutarate levels to cellular growth and proliferation signals.

dot

Caption: Signaling pathways regulating L-2-Hydroxyglutaric acid levels.

Quantitative Data

The following tables summarize the reported concentrations of L-2-HG in various biological matrices under normal and pathological conditions.

Table 1: L-2-Hydroxyglutaric Acid Levels in Human Urine